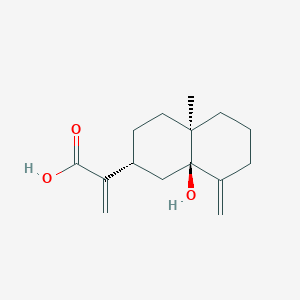

5alpha-Hydroxycostic acid

説明

5alpha-Hydroxycostic acid is a eudemane sesquiterpene that is isolated from the natural plant, Laggera alata . It possesses anti-angiogenic ability by interfering with the VEGF- and Ang2-related pathways .

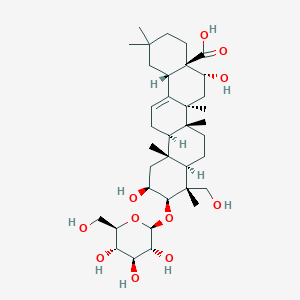

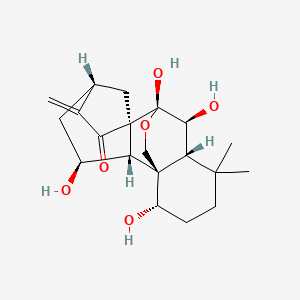

Molecular Structure Analysis

The 5alpha-Hydroxycostic acid molecule contains a total of 41 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis

5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . It enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .Physical And Chemical Properties Analysis

5alpha-Hydroxycostic acid is a white crystalline or crystalline powder. It is almost insoluble in water at room temperature, slightly soluble in ethanol, acetone, and dichloromethane .科学的研究の応用

Ophthalmology: Inhibition of Choroidal Neovascularization

5alpha-Hydroxycostic acid has been found to inhibit the abnormal migration and proliferation of rat choroidal endothelial cells. In a laser-induced rat model of choroidal neovascularization (CNV), it effectively inhibited neovascularization and leakage, suggesting potential applications in treating conditions like age-related macular degeneration .

Anti-Angiogenic Effects

Studies have shown that 5alpha-Hydroxycostic acid possesses anti-angiogenic effects. This could be significant in the development of treatments for diseases where angiogenesis plays a role, such as cancer and rheumatoid arthritis .

Pharmacology: Natural Drug Potential

As a novel natural drug, 5alpha-Hydroxycostic acid’s ability to control endothelial cell behavior indicates its potential as a pharmacological agent in diseases characterized by abnormal vascular growth .

Molecular Biology: Expression Regulation

Research indicates that 5alpha-Hydroxycostic acid can increase the expression of certain proteins involved in cellular processes, which could have implications for gene expression studies and molecular biology research .

Traditional Medicine: Herbal Extracts

The compound is isolated from the herb Laggera alata and is an example of how traditional medicine can contribute to modern therapeutic strategies by providing bioactive compounds for further study .

Drug Development: Targeting Endothelial Cells

Given its effects on endothelial cells, 5alpha-Hydroxycostic acid could be a target for drug development efforts aimed at diseases involving endothelial dysfunction or excessive vascularization .

作用機序

Target of Action

5alpha-Hydroxycostic acid, a eudesmane-type sesquiterpene isolated from the herb Laggera alata , primarily targets the VEGF/VEGFR2 and Ang2/Tie2 pathways . These pathways play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .

Mode of Action

5alpha-Hydroxycostic acid exerts its effects by interfering with the VEGF/VEGFR2 and Ang2/Tie2 pathways . It inhibits angiogenesis and suppresses cell migration, thereby exerting anti-inflammatory and anti-angiogenic effects .

Biochemical Pathways

The compound affects the VEGF/VEGFR2 and Ang2/Tie2 pathways, which are involved in angiogenesis . By interfering with these pathways, 5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . It also enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

In vitro experiments have shown that 5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . In vivo experiments demonstrated that 5alpha-Hydroxycostic acid has a positive therapeutic effect on choroidal neovascularization in rats. It can effectively reduce vascular leakage, consistent with the results of the cell experiments .

Safety and Hazards

特性

IUPAC Name |

2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIFFFWXPAQCB-BPLDGKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Hydroxycostic acid | |

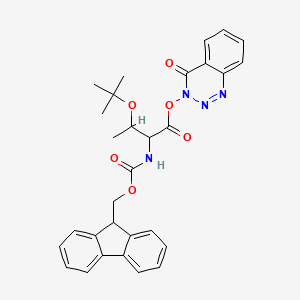

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

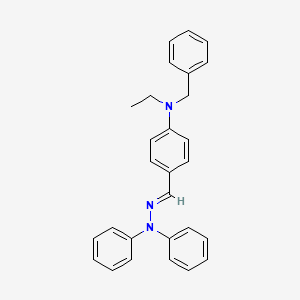

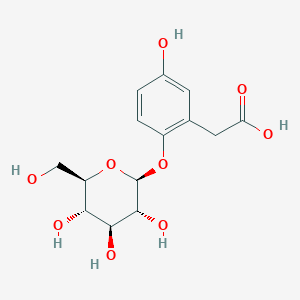

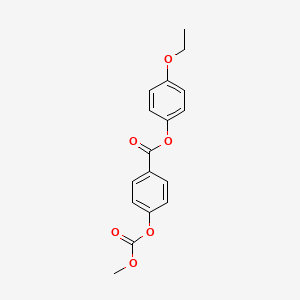

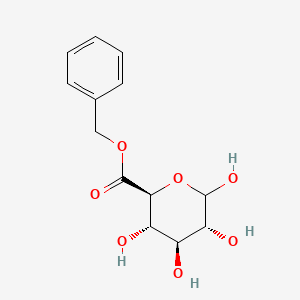

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。